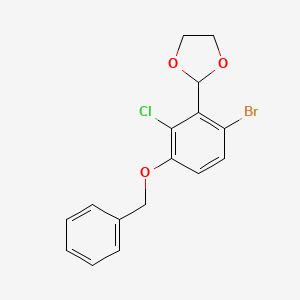
2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a benzyloxy-substituted bromochlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxolane typically involves multiple steps. One common approach starts with the bromination and chlorination of a phenyl ring, followed by the introduction of a benzyloxy group. The final step involves the formation of the dioxolane ring through a cyclization reaction. The reaction conditions often require the use of specific solvents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and reduce waste.
化学反応の分析
Types of Reactions
2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are used for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce alcohols or alkanes.
科学的研究の応用
2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxane
- 2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxepane
- 2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxane
Uniqueness
What sets 2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxolane apart from similar compounds is its specific combination of functional groups and ring structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications .
特性
分子式 |
C16H14BrClO3 |
|---|---|
分子量 |
369.6 g/mol |
IUPAC名 |
2-(6-bromo-2-chloro-3-phenylmethoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C16H14BrClO3/c17-12-6-7-13(21-10-11-4-2-1-3-5-11)15(18)14(12)16-19-8-9-20-16/h1-7,16H,8-10H2 |
InChIキー |
SDPLTDSEQMNFRK-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)C2=C(C=CC(=C2Cl)OCC3=CC=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(4-Chlorophenyl)methyl]-N-methyl-N-nitrosourea](/img/structure/B14022554.png)
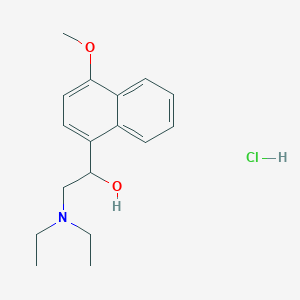
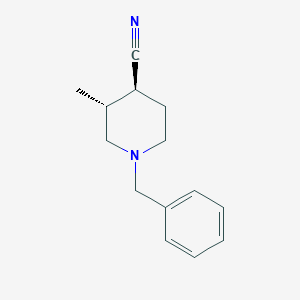


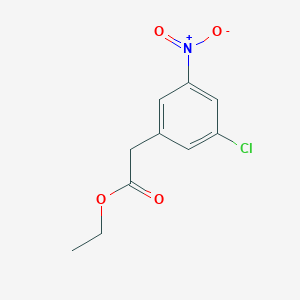

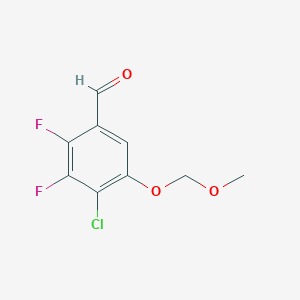
![[(2S,8S)-2-fluoro-5-methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B14022612.png)
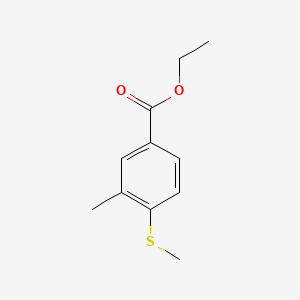
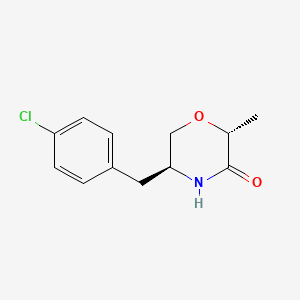
![N-[(E)-(3-bromo-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14022616.png)
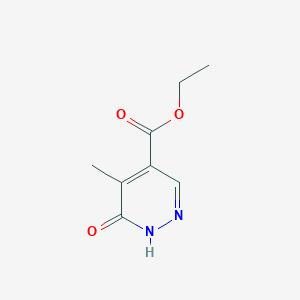
![(3R,5S,7s)-4-(piperidin-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol](/img/structure/B14022620.png)
